molecular formula C9H9N3OS B13061822 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde

4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13061822
M. Wt: 207.25 g/mol
InChI Key: HCSZCALRVWIMSH-UHFFFAOYSA-N
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Description

4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde ( 1566141-75-0) is a high-purity chemical building block with a molecular formula of C9H9N3OS and a molecular weight of 207.25 g/mol . This compound features a unique molecular architecture that integrates two privileged heterocyclic scaffolds: a thiophene ring and a 1,2,4-triazole system, linked via a carbon-nitrogen bond and functionalized with an aldehyde group . The structural components of this molecule are of significant interest in medicinal and materials chemistry. Thiophene-carbaldehyde derivatives are key intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create diverse arylthiophene compounds for advanced material and pharmaceutical research . Furthermore, molecules containing the 1,2,4-triazole moiety are extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . The reactive aldehyde group serves as a versatile handle for further synthetic elaboration, enabling the construction of more complex molecules through reactions such as condensations to form Schiff bases . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound as a sophisticated intermediate for the design and synthesis of novel heterocyclic compounds in drug discovery and development programs.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

4-(3,5-dimethyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H9N3OS/c1-6-10-7(2)12(11-6)8-3-9(4-13)14-5-8/h3-5H,1-2H3

InChI Key

HCSZCALRVWIMSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carbaldehyde with dimethylhydrazine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with desired properties. For instance:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Converts the aldehyde group to alcohols or other reduced forms.
  • Substitution : Engages with electrophiles or nucleophiles to form diverse derivatives.

Biology

The compound is utilized in biological research as a precursor for developing bioactive molecules. Its triazole moiety allows it to form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, it can be employed as a probe in biochemical assays to study enzyme activities or protein interactions.

Case studies have demonstrated its effectiveness in cancer research, where derivatives of this compound exhibited potent inhibitory activities against various cancer cell lines (e.g., MCF-7 and HCT-116) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties. Its applications extend to:

  • Development of agrochemicals
  • Synthesis of pharmaceuticals
  • Production of functional materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The triazole moiety can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the aldehyde group can undergo nucleophilic addition reactions, modifying the activity of target proteins or enzymes .

Comparison with Similar Compounds

Uniqueness: 4-(Dimethyl-1H-1,2,4-triazol-1-YL)thiophene-2-carbaldehyde stands out due to its unique combination of a thiophene ring and a triazole moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its utility in scientific research and industrial applications .

Q & A

Basic Research Question

  • 1H NMR : Key peaks include δ 8.64 (s, triazole proton), δ 7.94 (s, thiophene proton), and δ 5.47 (s, methylene bridge) . Overlapping signals (e.g., δ 7.74–7.69) may require 2D NMR (COSY, HSQC) for resolution.
  • 13C NMR : Critical assignments: δ 162.52 (aldehyde carbonyl), δ 143.09 (triazole carbons), and δ 46.93 (methylene bridge) .
  • IR : Aldehyde C=O stretch (~1700 cm⁻¹) and triazole C=N (~1600 cm⁻¹) confirm functional groups .

What computational approaches (e.g., DFT) predict electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) studies on analogous triazole-thiophene systems reveal:

  • HOMO-LUMO gaps : ~4–5 eV, indicating moderate electrophilicity suitable for covalent bonding in kinase inhibitors .
  • Electrostatic potential maps : Highlight nucleophilic sites (e.g., aldehyde oxygen) for electrophilic attacks .
  • Reactivity trends : Methyl groups on the triazole enhance steric shielding, reducing unwanted side reactions .

How can structural modifications enhance bioactivity or target specificity in derivatives?

Advanced Research Question

  • Substituent effects : Introducing electron-withdrawing groups (e.g., cyano, nitro) at the thiophene position increases electrophilicity for covalent kinase inhibition .
  • Hybrid scaffolds : Combining triazole-thiophene with pharmacophores (e.g., pyrazole, chromone) via the aldehyde group improves binding to ATP pockets .
  • In silico screening : Molecular docking (AutoDock) prioritizes derivatives with complementary steric/electronic profiles to target proteins .

How to resolve contradictions in spectral or crystallographic data during characterization?

Advanced Research Question

  • X-ray crystallography : Resolves ambiguities in NMR assignments (e.g., confirming methylene bridge geometry) .
  • Dynamic NMR : Detects conformational exchange in solution (e.g., triazole-thiophene torsion angles) .
  • Cross-validation : Compare experimental IR/Raman with DFT-simulated spectra to validate vibrational modes .

What role does this compound play in designing reversible covalent kinase inhibitors?

Advanced Research Question
The aldehyde group acts as an electrophilic "warhead" forming reversible Schiff bases with lysine residues in kinases. Key design considerations:

  • Reversibility : Adjusting aldehyde reactivity (e.g., via steric hindrance from dimethyl groups) balances binding duration and off-target effects .
  • Selectivity : Thiophene-triazole scaffolds mimic purine interactions in ATP-binding pockets, enhancing specificity .
  • Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) for lead optimization .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

Advanced Research Question

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor [M+H]+ at m/z 260.3 .
  • Matrix effects : Biological samples require SPE cleanup (e.g., Oasis HLB cartridges) to mitigate ion suppression.
  • Limit of detection (LOD) : ~10 nM achievable via MRM transitions .

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